2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide

Catalog No.
S3063134
CAS No.
1359217-88-1
M.F
C23H28ClN5O2S
M. Wt
474.02
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-...

CAS Number

1359217-88-1

Product Name

2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-cyclohexylacetamide

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-cyclohexylacetamide

Molecular Formula

C23H28ClN5O2S

Molecular Weight

474.02

InChI

InChI=1S/C23H28ClN5O2S/c1-3-29-21-20(15(2)27-29)26-23(32-14-19(30)25-18-7-5-4-6-8-18)28(22(21)31)13-16-9-11-17(24)12-10-16/h9-12,18H,3-8,13-14H2,1-2H3,(H,25,30)

InChI Key

JTKFXNDFCFXGFM-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC(=O)NC4CCCCC4

Solubility

not available

Molecular Structure Analysis

The key features of the molecule include:

  • Pyrazolo[4,3-d]pyrimidine core: This bicyclic ring system is the central scaffold, potentially contributing to its biological activity [].
  • (4-chlorophenyl)methyl group: This aromatic moiety with a chlorine substituent could be involved in interactions with biomolecules.
  • Ethyl and methyl groups: These alkyl groups might influence the molecule's lipophilicity and potential for membrane permeability [].
  • Sulfanyl group (S-): This linkage connects the pyrazolopyrimidine core to the acetamide moiety.
  • N-cyclohexylacetamide: This part of the molecule contains a cyclohexyl ring and an acetamide functional group. The cyclohexyl ring can improve the molecule's stability and interaction with hydrophobic environments, while the acetamide group might be involved in hydrogen bonding with other molecules.

Chemical Reactions Analysis

Specific information on the synthesis and reactions of this particular compound is not available in the scientific literature. However, general synthetic strategies for pyrazolopyrimidine derivatives often involve multistep processes like cyclization reactions and functional group modifications [].

There is no current information available on the mechanism of action of this specific compound.

  • The presence of a chlorine atom suggests potential skin and eye irritation.
  • The aromatic groups might raise concerns about potential carcinogenicity, although further research would be needed.
  • Standard laboratory safety practices should always be followed when handling unknown compounds.

XLogP3

4.4

Dates

Modify: 2023-08-18

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